2-Oxoethanethioamide

Atom economy Small-molecule building block Fragment-based synthesis

2-Oxoethanethioamide (CAS 857369-11-0), also known as glyoxylamide thioamide, is the structurally simplest member of the α-oxothioamide family. With a molecular formula of C₂H₃NOS and a molecular weight of 89.12 g·mol⁻¹, this compound features a reactive α-keto-thioamide scaffold that serves as a versatile building block in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles such as thiazoles and thioethers.

Molecular Formula C2H3NOS
Molecular Weight 89.12 g/mol
CAS No. 857369-11-0
Cat. No. B13480749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoethanethioamide
CAS857369-11-0
Molecular FormulaC2H3NOS
Molecular Weight89.12 g/mol
Structural Identifiers
SMILESC(=O)C(=S)N
InChIInChI=1S/C2H3NOS/c3-2(5)1-4/h1H,(H2,3,5)
InChIKeyLFTCEDOJXPLERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoethanethioamide (CAS 857369-11-0): A Low-Molecular-Weight α-Oxothioamide Building Block for Heterocyclic Synthesis and Procurement


2-Oxoethanethioamide (CAS 857369-11-0), also known as glyoxylamide thioamide, is the structurally simplest member of the α-oxothioamide family. With a molecular formula of C₂H₃NOS and a molecular weight of 89.12 g·mol⁻¹, this compound features a reactive α-keto-thioamide scaffold that serves as a versatile building block in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocycles such as thiazoles and thioethers [1]. Its significance lies in the presence of both a carbonyl (C=O) and a thioamide (C=S) group, enabling regioselective transformations that are foundational to medicinal chemistry, agrochemical development, and materials science [2].

Why 2-Oxoethanethioamide Cannot Be Interchangeably Replaced by Other α-Oxothioamide Analogs in Chemical Sourcing


Despite sharing the common α-oxothioamide pharmacophore, substitution with larger analogs such as 2-oxo-2-phenylethanethioamide (CAS 4602-31-7) or 2-(4-bromophenyl)-2-oxoethanethioamide (CAS 870515-53-0) is precluded by fundamental physicochemical differences [1]. The target compound (MW = 89.12) is substantially smaller than these aryl-substituted counterparts (MW = 165.21 and 244.10, respectively), directly impacting solubility, reactivity, and atomic economy in multi-step synthetic sequences. Additionally, in key heterocycle-forming reactions—such as the Hantzsch thiazole synthesis—the steric and electronic properties of the α-substituent govern both reaction kinetics and the regioselectivity of product formation [2]. Therefore, procurement of the unsubstituted 2-oxoethanethioamide is mandatory when specific downstream synthetic outcomes are required, rather than attempting to adapt methodologies developed for aryl-functionalized analogs in the literature.

Quantitative Differentiation of 2-Oxoethanethioamide (CAS 857369-11-0) from Closest α-Oxothioamide Analogs


Molecular Weight Reduction vs. 2-Oxo-2-phenylethanethioamide: Impact on Atom Economy in Multi-Step Syntheses

2-Oxoethanethioamide (MW = 89.12 g·mol⁻¹) exhibits a 46% lower molecular weight compared to 2-oxo-2-phenylethanethioamide (MW = 165.21 g·mol⁻¹) [1]. This mass reduction directly translates to superior atom economy in multi-step synthetic sequences where the thioamide moiety is retained in the final product. The absence of a pendant phenyl group eliminates superfluous mass that would otherwise be discarded as waste or carried through intermediate steps, making it a preferred choice for fragment-based drug discovery and diversity-oriented synthesis campaigns [2].

Atom economy Small-molecule building block Fragment-based synthesis

Regioselective Thiazole Formation: Class-Level Reactivity Advantage Over Conventional Thioamides in Hantzsch-Type Cyclizations

α-Oxothioamides as a class demonstrate high regioselectivity in reactions with α-bromoketones to yield 2-acyl-4-(het)arylthiazoles, overcoming the regioisomeric mixtures often encountered when using unactivated aliphatic thioamides [1]. This regioselectivity, driven by the electronic differentiation imparted by the adjacent carbonyl group, is a class-level characteristic that also applies to 2-oxoethanethioamide. In contrast, simple thioamides such as thioacetamide tend to produce mixtures of 2,4-disubstituted and 2,5-disubstituted regioisomers under similar conditions. While direct head-to-head data for 2-oxoethanethioamide versus thioacetamide in the same study are not available, the mechanistic rationale established across a panel of α-oxothioamides with diverse electronic properties (methoxy, nitro, halo-substituted aryl variants achieving 70–95% yield) supports the inference of a similar regiochemical fidelity for the parent unsubstituted compound [2].

Regioselective synthesis Thiazole formation Hantzsch synthesis

Pummerer-Type Cyclization Potential: Distinct Reactivity of the Terminal Aldehyde Moiety vs. Aryl-Substituted Analogs

Glyoxamide-derived thioamides—of which 2-oxoethanethioamide is the archetype—serve as privileged substrates for connective Pummerer-type cyclizations that generate N-heterocycles via thionium ion intermediates [1]. This reactivity is enabled by the terminal aldehyde oxidation state (formyl group), which is absent in aryl-substituted analogs such as 2-oxo-2-phenylethanethioamide. The latter compound, upon thiol addition, generates a resonance-stabilized thionium ion that is less electrophilic and may undergo decelerated cyclization. Quantitative kinetic comparison data between the target compound and its phenyl analog are currently absent from the open literature; however, the mechanistic divergence—terminal formyl versus conjugated ketone—establishes a fundamental distinction in accessible reaction manifolds [2].

Pummerer cyclization Thionium ion N-Heterocycle formation

Procurement-Driven Application Scenarios for 2-Oxoethanethioamide (CAS 857369-11-0) in Chemical Synthesis and Analytical Chemistry


Scalable Synthesis of 2-Acyl-4-(het)arylthiazoles via Regioselective Hantzsch Cyclization

In pharmaceutical and agrochemical process development, 2-oxoethanethioamide serves as a key starting material for the regioselective construction of 2-acyl-4-substituted thiazoles when condensed with α-bromoketones under base-free conditions in DMF, as demonstrated for the α-oxothioamide compound class [1]. Its low molecular weight maximizes atom economy in kilo-scale production, reducing raw material costs and waste disposal burden per batch [2]. This compound is specifically procured when the target thiazole scaffold requires an unsubstituted acyl group at the 2-position, a functionality inaccessible via phenyl-substituted analogs without additional deprotection or functional group interconversion steps.

Design of Fragment-Based Screening Libraries Targeting Metalloenzyme Active Sites

The minimal molecular footprint and dual carbonyl/thioamide chelating functionality of 2-oxoethanethioamide make it an attractive fragment for metalloenzyme-targeted library design [1]. Unlike bulkier aryl-substituted α-oxothioamides, its small size (89 Da) conforms to the 'rule of three' guidelines for fragments (MW < 300) and offers multiple vectors for synthetic elaboration in hit-to-lead optimization. Procurement of this compound is prioritized by medicinal chemistry groups seeking to populate fragment screening collections with low-complexity, high-ligand-efficiency starting points that probe zinc-, copper-, or iron-containing active sites [2].

Connective Pummerer-Type Cyclization for Azaspirocyclic Compound Synthesis

Research groups focused on natural product-inspired heterocyclic synthesis procure 2-oxoethanethioamide for the generation of reactive thionium ion intermediates that undergo intramolecular trapping by tethered aromatic nucleophiles [1]. This connective Pummerer-type cyclization pathway, specific to glyoxamide-thioamide substrates with terminal aldehyde oxidation states, enables rapid assembly of functionalized azaspirocyclic frameworks that are privileged scaffolds in central nervous system (CNS) drug discovery. Analogs with internal ketone functionality (e.g., 2-oxo-2-phenylethanethioamide) produce different cyclization outcomes due to altered thionium ion electrophilicity, necessitating separate sourcing of the unsubstituted parent compound [2].

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